

Pharmacokinetics and pharmacodynamics of Methohexital in vivo

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Compound of Interest

Compound Name: Methohexital

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An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of **Methohexital** In Vivo

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of **methohexital**, a rapid, ultra-short-acting barbiturate anesthetic. The information is compiled from various clinical and pharmacological studies to serve as a detailed resource for research and development.

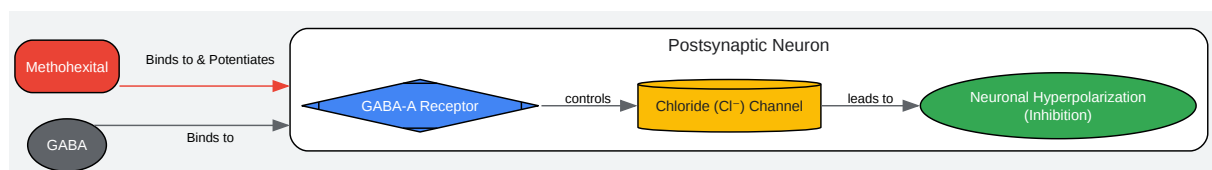
Pharmacodynamics: Mechanism and Effects

Methohexital exerts its primary effects on the central nervous system (CNS) by modulating inhibitory neurotransmission. Its pharmacodynamic profile is characterized by a rapid onset of hypnosis and amnesia, with minimal analgesic properties.

Mechanism of Action

Methohexital is a barbiturate that enhances the activity of the γ -aminobutyric acid (GABA) system, the main inhibitory neurotransmitter in the CNS.^{[1][2]} It binds to a specific site on the GABA-A receptor-chloride channel complex.^{[3][4]} This binding potentiates the effect of GABA by increasing the duration of chloride (Cl^-) channel opening, leading to an influx of chloride ions into the neuron.^{[2][4]} The resulting hyperpolarization of the postsynaptic cell membrane

makes it less likely to fire an action potential, causing widespread CNS depression, which manifests as sedation and hypnosis.[2]



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***Methohexital's** potentiation of the GABA-A receptor complex.*

Clinical and Pharmacodynamic Effects

Intravenous administration of **methohexital** produces a rapid loss of consciousness, typically within 30 seconds.[1][5] The primary effects are dose-dependent hypnosis and anterograde amnesia.[1] Notably, **methohexital** confers little to no analgesia; its use in the presence of pain may lead to excitation.[4][5] Unlike many other barbiturates, **methohexital** can lower the seizure threshold, making it a preferred agent for inducing seizures during electroconvulsive therapy (ECT).[3][6]

Cardiovascular effects can include temporary hypotension and compensatory tachycardia.[5][7] Respiratory effects are dose-dependent and can range from respiratory depression and hiccoughs to laryngospasm and apnea.[1][6]

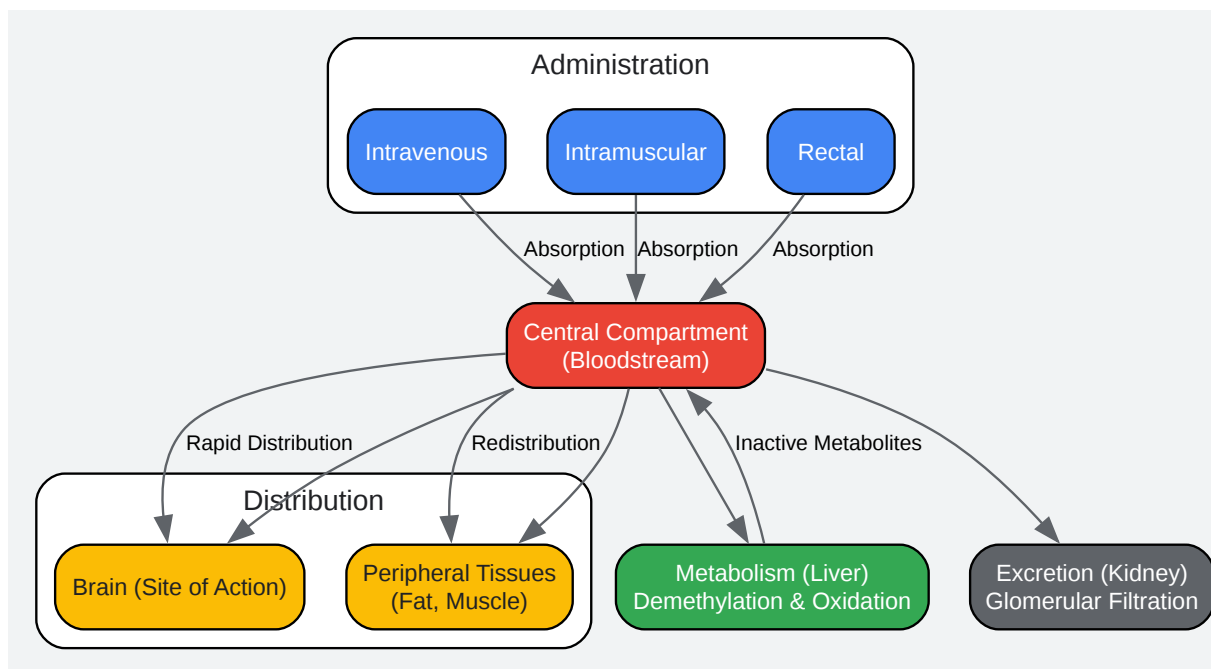
Quantitative Pharmacodynamic Data

The following table summarizes key pharmacodynamic parameters for **methohexital**.

Parameter	Value	Route / Condition	Citation(s)
Onset of Action (Sleep)	~30 seconds	Intravenous (IV)	[1][5]
2 - 10 minutes	Intramuscular (IM)	[1][5]	
5 - 15 minutes	Rectal	[1][5]	
Duration of Anesthesia	5 - 7 minutes	Following typical IV induction dose	[1][5]
Hypnotic Concentration (EC ₅₀)	3 - 5 mcg/mL	Plasma	[1]
Anesthetic Concentration Range	5 - 15 mcg/mL	Target Plasma	[1]
Infusion Rate (ED ₅₀)	48.8 µg/kg/min	IV infusion with morphine premedication	[8]
Infusion Rate (ED ₉₅)	75.9 µg/kg/min	IV infusion with morphine premedication	[8]

Pharmacokinetics: ADME Profile

The pharmacokinetics of **methohexital** are generally described by a two- or three-compartment model.[1][9][10] Its clinical profile is defined by rapid distribution from the blood to the brain and other tissues, followed by a more rapid elimination phase compared to thiobarbiturates like thiopental.[1]



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ADME (Absorption, Distribution, Metabolism, Excretion) pathway of **methohexital**.

Absorption

Following IV administration, onset is nearly immediate as the drug rapidly enters the central circulation.[1] When administered intramuscularly or rectally, particularly in pediatric patients, absorption is slower.[1][5] The absolute bioavailability of rectally administered **methohexital** is approximately 17%.[1][5]

Distribution

Methohexital is highly lipid-soluble, which facilitates its rapid crossing of the blood-brain barrier.[2] The termination of anesthetic effects after a single bolus dose is primarily due to the redistribution of the drug from the CNS to other tissues like muscle and fat, rather than metabolism.[1][2] Compared to thiopental, **methohexital** appears to concentrate less in fat depots, leading to fewer cumulative effects.[5][11]

Metabolism

Metabolism is the primary route of elimination and occurs mainly in the liver.[2][3] The main biotransformation pathways are demethylation and side-chain oxidation, which result in the formation of inactive metabolites.[1][3][5] The high metabolic clearance rate contributes to its relatively short elimination half-life.[9]

Excretion

Inactive metabolites are excreted from the body primarily by the kidneys via glomerular filtration.[1][5]

Quantitative Pharmacokinetic Data

The table below presents key pharmacokinetic parameters from various in vivo studies. Note the inter-study variability, which may be attributed to differences in patient populations and study design.

Parameter	Value	Subject Population / Conditions	Citation(s)
Elimination Half-Life ($t_{1/2}$)	70 - 125 minutes (1.2 - 2.1 hours)	Healthy volunteers	[9]
3.22 ± 1.96 hours	Young surgical patients	[12]	
3 - 6 hours	General reference	[13]	
3 - 5 hours	General reference	[7]	
Volume of Distribution (Vd)	1.13 L/kg (Initial)	General reference	[1]
1.7 L/kg (Steady-State)	General reference	[1]	
2 L/kg	General reference	[7]	
Plasma Clearance (CL)	657 - 999 mL/min	Healthy volunteers	[9]
8.54 ± 2.8 mL/kg/min	Young surgical patients	[12]	
11 mL/kg/min	General reference	[7]	
Protein Binding	~60%	Plasma	[7]
Bioavailability	~17%	Rectal administration	[1][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of PK/PD studies. Below is a representative protocol for an in vivo human pharmacokinetic study, synthesized from methodologies described in the literature.[9][12][14]

Study Design

A typical study involves administering a single dose of **methohexital** to a cohort of subjects and collecting serial blood samples to characterize the drug's concentration-time profile.

- **Subjects:** Healthy, consenting adult volunteers or ASA physical status I/II patients scheduled for surgery.[9][12] Exclusion criteria often include significant cardiovascular, hepatic, or renal disease, and hypersensitivity to barbiturates.
- **Dosing:** A single intravenous bolus dose (e.g., 2-3 mg/kg) or a zero-order infusion (e.g., 9 mg/kg/h for one hour) is administered.[9][12][14] The drug is typically prepared as a 1% (10 mg/mL) solution.[5]
- **Blood Sampling:** Venous blood samples are collected into heparinized tubes at multiple time points. A typical schedule includes pre-dose (baseline) and numerous post-dose samples (e.g., at 2, 5, 10, 15, 30, 60, 120, 240, 360, and 480 minutes) to capture the distribution and elimination phases.[14]
- **Sample Processing:** Plasma is immediately separated by centrifugation and stored frozen (e.g., at -20°C) until analysis.

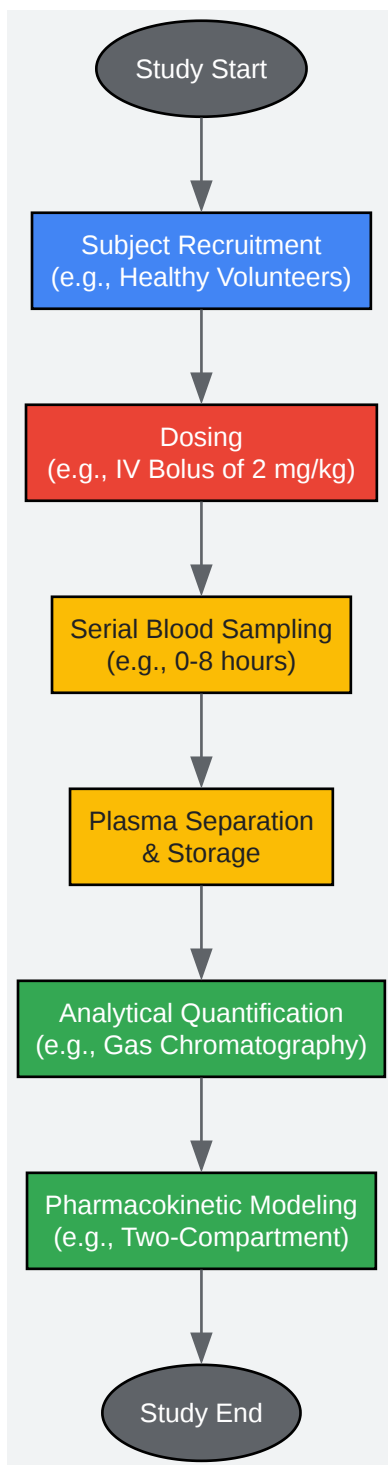
Analytical Method

Plasma concentrations of **methohexital** are quantified using a validated analytical technique.

- **Method:** Gas chromatography (GC) with a nitrogen-selective detector is a sensitive and specific method for measuring **methohexital** in plasma, capable of detecting concentrations below 0.05 µg/mL.[9]
- **Procedure:** The method involves extraction of the drug from the plasma sample, followed by injection into the GC system for separation and quantification against a standard curve.

Data Analysis

- **Pharmacokinetic Modeling:** The resulting plasma concentration-time data are fitted to a multi-compartment pharmacokinetic model (typically two- or three-compartment) using non-linear regression analysis.[9][12] This allows for the calculation of key parameters such as elimination half-life, volume of distribution, and clearance.



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*Workflow for a typical in vivo pharmacokinetic study of **methohexital**.*

Conclusion

Methohexital is an ultra-short-acting barbiturate anesthetic whose clinical utility is dictated by its distinct pharmacokinetic and pharmacodynamic properties. Its primary mechanism involves the potentiation of GABAergic inhibition in the CNS, leading to rapid hypnosis. The brief duration of action following a single dose is governed by its rapid redistribution from the brain to peripheral tissues. A relatively high rate of hepatic metabolic clearance allows for a faster recovery and fewer cumulative effects compared to other barbiturates, making it suitable for short procedures and, with careful titration, for continuous infusion. Understanding the quantitative parameters and experimental methodologies outlined in this guide is essential for the effective and safe application of **methohexital** in clinical and research settings.

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